1-Chloro-3-fluoro-2-propoxybenzene
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Overview
Description
1-Chloro-3-fluoro-2-propoxybenzene is an organic compound with the molecular formula C9H10ClFO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and propoxy groups
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-2-propoxybenzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1-chloro-3-fluoro-2-nitrobenzene with propyl alcohol in the presence of a base to form the desired product. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
1-Chloro-3-fluoro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-3-fluoro-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of molecules that target specific biological pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-propoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
1-Chloro-3-fluoro-2-propoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-propoxybenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
1-Chloro-3-fluoro-4-propoxybenzene: Another isomer with distinct chemical properties and uses.
1-Chloro-3-fluoro-2-methoxybenzene:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
1-chloro-3-fluoro-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKYSGYJOHXKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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